molecular formula C20H16F3NO4 B214159 2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide

2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide

Cat. No. B214159
M. Wt: 391.3 g/mol
InChI Key: LROUSLSEUYWQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide is a synthetic compound that has gained significant attention in scientific research in recent years. It is a potent inhibitor of a specific protein kinase, which is involved in various cellular processes.

Mechanism of Action

The compound works by inhibiting a specific protein kinase, which is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting this kinase, the compound can disrupt the signaling pathways that promote cancer cell growth and inflammation. Additionally, it can prevent the accumulation of toxic proteins in neurodegenerative disorders.
Biochemical and physiological effects:
The compound has been shown to have a potent inhibitory effect on the protein kinase, leading to a reduction in cancer cell growth and inflammation. Additionally, it can prevent the accumulation of toxic proteins in neurodegenerative disorders, leading to improved neuronal function. However, the compound may also have off-target effects, which need to be carefully evaluated.

Advantages and Limitations for Lab Experiments

The compound's easy synthesis, high yield, and purity make it suitable for various research applications. Additionally, it has been extensively studied, making it a well-established research tool. However, the compound's potential off-target effects and limited solubility may pose challenges in some experiments.

Future Directions

There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide. One direction is to investigate its potential in treating other diseases, such as autoimmune disorders. Additionally, researchers can explore the compound's off-target effects and develop more potent and selective inhibitors. Finally, the compound's pharmacokinetics and toxicity need to be further evaluated to determine its potential as a therapeutic agent.
In conclusion, 2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide is a promising compound with potential therapeutic applications. Its easy synthesis, high yield, and purity make it suitable for various research applications. However, its potential off-target effects and limited solubility need to be carefully evaluated. Future research directions include investigating its potential in treating other diseases, developing more potent and selective inhibitors, and evaluating its pharmacokinetics and toxicity.

Synthesis Methods

The synthesis of 2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide involves a multi-step process. The starting materials are commercially available, and the reaction conditions are mild, making the synthesis relatively easy. The final product is obtained in high yield and purity, making it suitable for various research applications.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various disease models. Additionally, it has been investigated for its potential in treating neurodegenerative disorders, such as Alzheimer's disease.

properties

Product Name

2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide

Molecular Formula

C20H16F3NO4

Molecular Weight

391.3 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]acetamide

InChI

InChI=1S/C20H16F3NO4/c1-11-3-6-16(12(2)7-11)27-10-18(25)24-13-4-5-14-15(20(21,22)23)9-19(26)28-17(14)8-13/h3-9H,10H2,1-2H3,(H,24,25)

InChI Key

LROUSLSEUYWQRB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)C

Origin of Product

United States

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